
diethyl (5-chloro-2-pyridinyl)amidophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (5-chloro-2-pyridinyl)amidophosphate, also known as Dipterex, is a chemical compound that belongs to the class of organophosphate insecticides. It is widely used in agriculture to control pests that damage crops. The chemical structure of Dipterex is similar to that of nerve agents, which makes it highly toxic to both insects and humans.
Mécanisme D'action
The mechanism of action of diethyl (5-chloro-2-pyridinyl)amidophosphate involves the inhibition of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the nervous system. diethyl (5-chloro-2-pyridinyl)amidophosphate binds irreversibly to the active site of the enzyme, leading to the accumulation of acetylcholine and overstimulation of the nervous system. This results in paralysis and death of the insect.
Biochemical and physiological effects:
diethyl (5-chloro-2-pyridinyl)amidophosphate is highly toxic to both insects and humans. In insects, it causes paralysis and death by overstimulating the nervous system. In humans, exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can cause a range of symptoms, including nausea, vomiting, diarrhea, headache, dizziness, and difficulty breathing. Prolonged exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate can lead to more severe symptoms, including seizures, coma, and death.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl (5-chloro-2-pyridinyl)amidophosphate is a widely used insecticide in agriculture, and its effectiveness has been well established. It is also used in the study of acetylcholinesterase, making it a valuable tool in neuroscience research. However, its toxicity to both insects and humans limits its use in laboratory experiments. Alternative compounds that are less toxic may be preferred for certain applications.
Orientations Futures
For the study of diethyl (5-chloro-2-pyridinyl)amidophosphate include the development of safer and more effective insecticides, the study of the long-term effects of exposure to diethyl (5-chloro-2-pyridinyl)amidophosphate on human health, and the development of new drugs that target acetylcholinesterase.
Méthodes De Synthèse
Diethyl (5-chloro-2-pyridinyl)amidophosphate can be synthesized by the reaction of 5-chloro-2-pyridinamine with diethyl phosphorochloridate in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 45-47°C.
Applications De Recherche Scientifique
Diethyl (5-chloro-2-pyridinyl)amidophosphate has been extensively studied for its insecticidal properties. It is effective against a wide range of pests, including aphids, thrips, whiteflies, and mites. diethyl (5-chloro-2-pyridinyl)amidophosphate is also used in the study of acetylcholinesterase, an enzyme that is targeted by organophosphate insecticides. It has been shown to inhibit the activity of this enzyme, leading to the accumulation of acetylcholine in the nervous system and ultimately causing paralysis and death in insects.
Propriétés
IUPAC Name |
5-chloro-N-diethoxyphosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN2O3P/c1-3-14-16(13,15-4-2)12-9-6-5-8(10)7-11-9/h5-7H,3-4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABHXJHDBYORDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(NC1=NC=C(C=C1)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (5-chloro-2-pyridinyl)amidophosphate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5203280.png)
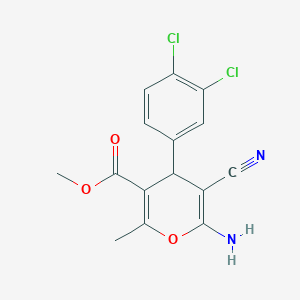

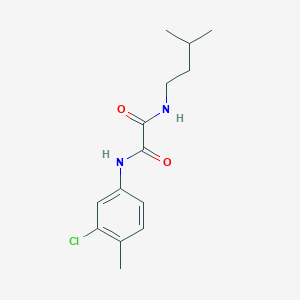
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5203328.png)

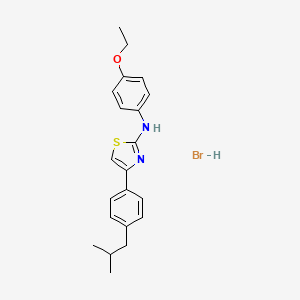
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
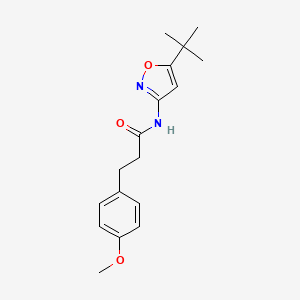
![4-(ethoxycarbonyl)-1-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2-quinazolinyl}methyl)pyridinium bromide](/img/structure/B5203357.png)
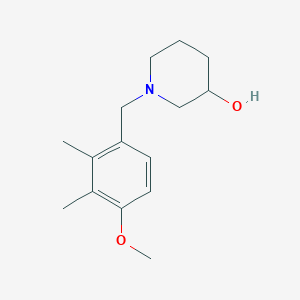
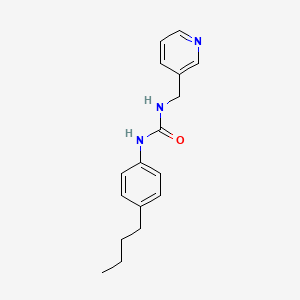
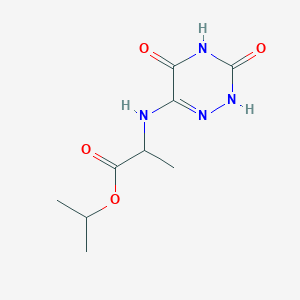
![4-benzyl-3-{[(4-fluoro-1-naphthyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5203380.png)